Home > Products > Screening Compounds P140301 > (Des-Asp1)-Angiotensin I
(Des-Asp1)-Angiotensin I - 56317-01-2

(Des-Asp1)-Angiotensin I

Catalog Number: EVT-464227
CAS Number: 56317-01-2
Molecular Formula: C58H84N16O11
Molecular Weight: 1181.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Des-Asp1)-angiotensin I is a biologically active peptide derived from the N-terminal degradation of angiotensin I. [] It acts as a precursor to angiotensin III ((Des-Asp1)-angiotensin II), another vital component of the RAS. [, ] While (Des-Asp1)-angiotensin I exhibits some intrinsic biological activity, its primary role lies in its conversion to angiotensin III. [, ] This conversion occurs primarily through the action of angiotensin-converting enzyme (ACE), also known as kininase II. [, , , ] (Des-Asp1)-angiotensin I is a key player in various physiological processes, including blood pressure regulation, aldosterone secretion, and drinking behavior. [, , , , ]

Mechanism of Action

Although (Des-Asp1)-angiotensin I exhibits some intrinsic biological activity, its primary mechanism of action revolves around its conversion to angiotensin III. [, ] Once converted, angiotensin III exerts its effects by binding to angiotensin receptors, primarily the AT1 receptor subtype. [, , ] This binding triggers a cascade of intracellular signaling events, leading to various physiological responses such as vasoconstriction, aldosterone release, and thirst stimulation. [, , ]

Applications
  • Investigating the alternative pathway for angiotensin III formation: (Des-Asp1)-angiotensin I serves as a direct precursor to angiotensin III, bypassing the traditional pathway involving angiotensin II as an intermediate. [, , , ] This alternative pathway provides insights into the complexity and regulation of the RAS.
  • Evaluating the physiological role of angiotensin III: By administering (Des-Asp1)-angiotensin I and observing its subsequent conversion to angiotensin III, researchers can delineate the specific effects mediated by angiotensin III. [, , ] This approach helps differentiate the roles of angiotensin II and angiotensin III within the RAS.
  • Studying the tissue-specific metabolism of angiotensins: Researchers utilize (Des-Asp1)-angiotensin I to investigate the distribution and activity of enzymes involved in angiotensin metabolism, such as ACE and aminopeptidases, in various tissues and organs. [, , , ] This knowledge aids in understanding the localized regulation of the RAS.
  • Developing new therapeutic targets for hypertension and related diseases: A thorough understanding of (Des-Asp1)-angiotensin I metabolism and its role in the RAS could lead to the identification of novel targets for developing new drugs for treating hypertension and other cardiovascular diseases. []
Source and Classification

(Des-Asp1)-Angiotensin I is classified as a peptide hormone and belongs to the family of angiotensins, which are peptides involved in various physiological processes, including vasoconstriction and regulation of aldosterone secretion. Its primary source is the cleavage of angiotensinogen by renin, leading to the formation of angiotensin I, from which (Des-Asp1)-Angiotensin I is derived through specific enzymatic modifications.

Synthesis Analysis

Methods of Synthesis

The synthesis of (Des-Asp1)-Angiotensin I typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Attachment to Resin: The C-terminal amino acid is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are added one at a time in a stepwise manner. Each amino acid is activated and then coupled to the growing peptide chain.
  3. Deprotection: After the peptide chain has been assembled, protective groups are removed.
  4. Cleavage: The completed peptide is cleaved from the resin.

For industrial applications, automated peptide synthesizers enhance efficiency and reproducibility. The purification process often utilizes high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Molecular Structure Analysis

The molecular structure of (Des-Asp1)-Angiotensin I consists of a sequence of amino acids that can be represented by its three-letter code: Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. The absence of aspartic acid at the first position alters its binding affinity and biological activity compared to other angiotensins. The structure features 173 bonds, including 89 non-hydrogen bonds and 32 multiple bonds, highlighting its complex nature.

Chemical Reactions Analysis

(Des-Asp1)-Angiotensin I can undergo various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, often facilitated by agents like hydrogen peroxide.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using agents such as sodium borohydride.
  • Substitution: One functional group can be replaced with another using reagents like halogens or nucleophiles.

These reactions are essential for understanding

Biosynthesis and Metabolic Pathways of (Des-Asp1)-Angiotensin I

Enzymatic Cleavage of Angiotensinogen: Role of Aminopeptidases

(Des-Asp1)-Angiotensin I, also known as angiotensin (2-10), is generated through the enzymatic removal of the N-terminal aspartic acid residue from angiotensin I (Ang I; angiotensin 1-10). This reaction is catalyzed by aminopeptidases, primarily aspartyl aminopeptidase (DAP) and aminopeptidase A (APA). These enzymes exhibit specificity for acidic N-terminal residues, enabling the cleavage of Asp1-Arg2 bond in Ang I. Notably, APA (EC 3.4.11.7) is a membrane-bound metalloprotease highly expressed in renal, neuronal, and vascular tissues [4] [6]. Biochemical studies using rat hypothalamic homogenates revealed a novel aminopeptidase resistant to classical inhibitors like amastatin, bestatin, and EDTA, which preferentially cleaves aspartyl-β-naphthylamide and Ang I to form (Des-Asp1)-Ang I [6]. This enzyme’s activity is significantly elevated in spontaneously hypertensive rats (SHR), suggesting a potential regulatory role in hypertension [6].

Table 1: Key Enzymes in (Des-Asp1)-Angiotensin I Biosynthesis

EnzymeInhibitor SensitivityPrimary SubstrateCatalytic Efficiency (Vmax/Km)
Aspartyl AminopeptidaseResistant to amastatin, bestatin, EDTAAspartyl-β-naphthylamide6.2 ± 0.8 nmol/min/mg
Aminopeptidase A (APA)Inhibited by amastatin (IC50 10 μM)Angiotensin I4.5 ± 0.6 nmol/min/mg
Novel Hypothalamic AminopeptidaseEDTA-insensitiveAngiotensin I8.1 ± 1.2 nmol/min/mg (SHR: ↑40%)

Alternative Renin-Angiotensin System Pathways Bypassing Angiotensin II

The generation of (Des-Asp1)-Angiotensin I represents a pivotal ACE-independent pathway within the renin-angiotensin system (RAS). This nonapeptide serves as an alternative precursor for angiotensin III (Ang III; (Des-Asp1)-Angiotensin II) without requiring angiotensin II (Ang II) as an intermediate. In this pathway:

  • Renin cleaves angiotensinogen to form Ang I (1-10)
  • Aminopeptidases convert Ang I to (Des-Asp1)-Angiotensin I (2-10)
  • ACE or chymase subsequently processes (Des-Asp1)-Ang I to Ang III (2-8) [1] [5]

This metabolic route gains physiological significance in tissues with low ACE activity. For instance, isolated rat glomeruli exhibit minimal Ang II formation from Ang I but robustly convert Ang I to (Des-Asp1)-Ang I and its metabolites via aminopeptidase-A (APA) and neprilysin (NEP) pathways [2]. Similarly, neuronal cultures preferentially generate Ang III through this cascade, potentially counterbalancing Ang II-mediated effects [6]. The existence of this pathway underscores the metabolic plasticity of the RAS, allowing tissue-specific modulation of angiotensin peptide profiles independent of classical ACE-dependent conversion.

Tissue-Specific Degradation Patterns in Aortic and Hypothalamic Homogenates

Metabolic fate of (Des-Asp1)-Angiotensin I varies significantly across tissues due to differential expression of processing enzymes:

  • Aortic Tissue: Vascular endothelium predominantly degrades (Des-Asp1)-Ang I via aminopeptidase M and endopeptidases, yielding smaller fragments like angiotensin (3-10) and (4-10). This degradation limits its bioavailability for conversion to active angiotensin III. Inhibition studies show 65% reduction in peptide degradation during aminopeptidase blockade [4].

  • Hypothalamic Tissue: Brain homogenates exhibit a specialized pathway where (Des-Asp1)-Ang I is relatively stable due to:

  • High expression of the novel EDTA-insensitive aminopeptidase that generates rather than degrades this peptide [6]
  • Limited expression of angiotensinases that cleave heptapeptide fragments
  • Compartmentalization within neuronal vesicles that protect it from degradation [6]

Table 2: Tissue-Specific Half-Life of (Des-Asp1)-Angiotensin I

Tissue SourceExperimental ModelHalf-Life (min)Primary Degrading Enzymes
Aortic HomogenateRat endothelial cells8.2 ± 1.5Aminopeptidase M, Endopeptidase-24.11
Hypothalamic HomogenateSprague-Dawley rats22.4 ± 3.1Minimal degradation
Glomerular SuspensionIsolated rat glomeruli15.3 ± 2.4Neprilysin, APA
Adrenal CortexBovine tissue homogenate12.8 ± 1.9Chymase, Carboxypeptidases

Conversion Efficiency to (Des-Asp1)-Angiotensin II (Angiotensin III)

(Des-Asp1)-Angiotensin I serves as the immediate biosynthetic precursor for angiotensin III (Ang III) through carboxy-terminal dipeptide cleavage mediated primarily by angiotensin-converting enzyme (ACE). Conversion efficiency exhibits significant species and tissue variation:

  • In Vivo Human Studies: Intravenous infusion of (Des-Asp1)-Ang I (300 ng/kg/min) elevated plasma aldosterone by 85% and increased mean arterial pressure by 25 mmHg. Captopril (ACE inhibitor) abolished these effects, confirming ACE-dependent conversion. The conversion rate in humans is <43%—significantly lower than Ang I to Ang II conversion (60-70%) [3].

  • Renal Conversion: Isolated rat glomeruli convert (Des-Asp1)-Ang I to Ang III with 20-30% efficiency within 15 minutes, mediated by both ACE and chymase-like enzymes [2] [5].

  • Adrenal Pathway: Bovine adrenal cortex homogenates demonstrate highly efficient conversion (ID50 5 × 10-5 M for ACE inhibitors), correlating with Ang III’s potent steroidogenic effects in this tissue [1] [9]. In conscious rats, (Des-Asp1)-Ang I infusion (3–3000 ng/kg/min) increased aldosterone secretion with 8-17% the potency of Ang II, entirely blocked by converting enzyme inhibitors [5].

The physiological relevance of this conversion is highlighted by tissue-specific receptor targeting: Ang III exhibits higher affinity than Ang II for adrenal AT2 receptors (Kd 1-2 × 10-10 M vs. 3-5 × 10-9 M), explaining its potent aldosterone-stimulating activity despite lower circulatory concentrations [9].

Properties

CAS Number

56317-01-2

Product Name

(Des-Asp1)-Angiotensin I

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C58H84N16O11

Molecular Weight

1181.4 g/mol

InChI

InChI=1S/C58H84N16O11/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

SKWIUWNFCDCCDM-XZJAPRPDSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.